Tris(P-chlorophenyl)boroxin
Description
Overview of Boroxine (B1236090) Ring Systems
At the heart of Tris(p-chlorophenyl)boroxin lies the boroxine ring, a six-membered heterocycle composed of alternating boron and oxygen atoms (B₃O₃). wikipedia.org These ring systems are the cyclic anhydrides of boronic acids, typically formed through a reversible dehydration process. researchgate.net This formation is often entropically favorable as it releases water molecules. clockss.org
Structurally, the boroxine ring is planar, a consequence of the trigonal planar geometry typically adopted by three-coordinate boron compounds. wikipedia.org This planarity, coupled with the vacant p-orbital on each boron atom, has led to investigations into the potential aromatic character of boroxines, drawing comparisons to benzene, to which they are isoelectronic. wikipedia.org However, it is now generally accepted that triorganoboroxines possess limited aromatic character. clockss.org The boron-oxygen bond lengths in substituted boroxines are a key structural feature, with ethyl-substituted boroxine having B-O bond lengths of 1.384 Å and phenyl-substituted boroxine having similar lengths of 1.386 Å. wikipedia.org
Significance of Arylboroxines in Modern Chemical Research
Arylboroxines, a subclass of boroxines where the boron atoms are substituted with aryl groups, have garnered considerable attention in modern chemical research. Their utility spans various fields, from organic synthesis to materials science. rsc.orgnii.ac.jp One of the most prominent applications of arylboroxines is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they serve as effective arylating agents. clockss.orgbeilstein-journals.orgnih.gov In fact, it has been suggested that the active arylating agent in these reactions is the boroxine itself, rather than the free boronic acid. beilstein-journals.orgnih.gov
The Lewis acidic nature of the boron atoms in the boroxine ring allows for interactions with Lewis bases, a property that has been exploited in the development of new catalysts and supramolecular architectures. researchgate.netclockss.org This reactivity has led to their use in the synthesis of complex molecules, including diarylalkanes, triarylmethanes, and various N-aryl compounds. semanticscholar.orgnih.govnih.gov Furthermore, the reversible nature of boroxine formation has been harnessed to create self-healing materials and covalent organic frameworks (COFs). researchgate.netnii.ac.jp
The table below summarizes some key applications of arylboroxines in chemical research:
| Application Area | Specific Use |
| Organic Synthesis | Arylating agents in cross-coupling reactions (e.g., Suzuki-Miyaura) clockss.orgbeilstein-journals.orgnih.gov |
| Precursors for the synthesis of complex organic molecules semanticscholar.orgnih.govnih.gov | |
| Catalysts in various organic transformations ontosight.aismolecule.com | |
| Materials Science | Building blocks for Covalent Organic Frameworks (COFs) researchgate.netnii.ac.jp |
| Components of self-healing materials researchgate.net | |
| Development of novel polymers and functional materials smolecule.com | |
| Supramolecular Chemistry | Construction of organized molecular architectures nii.ac.jp |
Contextualization of this compound within Arylboroxine Research
This compound is an arylboroxine distinguished by the presence of a p-chlorophenyl group attached to each boron atom of the boroxine core. This specific substitution pattern influences its chemical properties and reactivity, making it a subject of interest in targeted research applications.
Studies involving this compound have explored its utility in forming adducts with various amines. researchgate.net The compound's reactivity and potential applications are an active area of investigation, building upon the foundational knowledge of arylboroxine chemistry.
Below is a table detailing some of the fundamental properties of this compound:
| Property | Value |
| CAS Number | 7519-91-7 chemicalbook.com |
| Appearance | White/off-white or light yellow solid lookchem.com |
| Molecular Formula | C₁₈H₁₂B₃Cl₃O₃ |
Properties
Molecular Formula |
C18H12B3Cl3O3 |
|---|---|
Molecular Weight |
415.1 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H12B3Cl3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H |
InChI Key |
ZCHBYQYTFUBZMM-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Tris P Chlorophenyl Boroxin
Fundamental Reactivity Pathways of Arylboroxines
Arylboroxines, including Tris(p-chlorophenyl)boroxin, are in equilibrium with their corresponding arylboronic acids in the presence of water. This equilibrium is a crucial aspect of their chemistry, as many reactions may proceed through the boronic acid form. The primary modes of reactivity for arylboroxines involve reactions at the boron center and transformations of the aryl groups.
Oxidation Reactions
The boron-carbon bond in arylboroxines is susceptible to oxidative cleavage. This reactivity is often exploited in organic synthesis to convert arylboronic acids (and by extension, arylboroxines) into phenols. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and Oxone® (potassium peroxymonosulfate).
The mechanism of this oxidation is believed to involve the formation of a tetracoordinate boron "ate" complex upon nucleophilic attack of the oxidant at the Lewis acidic boron center. This is followed by a 1,2-aryl migration from the boron to an adjacent oxygen atom, ultimately leading to the formation of a boronate ester which is then hydrolyzed to the corresponding phenol. The presence of the electron-withdrawing p-chloro substituent in this compound is anticipated to influence the rate of this process by affecting the Lewis acidity of the boron centers.
Substitution Reactions at Aryl Groups
The aryl groups of arylboroxines can undergo electrophilic substitution reactions. The boroxine (B1236090) moiety itself can influence the regioselectivity and rate of these substitutions. For instance, a transition-metal-free electrophilic amination of arylboroxines using O-benzoyl hydroxylamines has been developed. This reaction allows for the formation of a C(sp²)–N bond, providing a pathway to various aromatic amines.
Lewis Acidity and Adduct Formation of this compound
The boron atoms in the boroxine ring are sp²-hybridized and possess a vacant p-orbital, rendering them Lewis acidic. This Lewis acidity is a defining characteristic of boroxines and dictates their ability to interact with Lewis bases to form adducts.
Interactions with Nitrogenous Lewis Bases
This compound, as a Lewis acid, can form adducts with various nitrogenous Lewis bases, such as pyridines and amines. The formation of these adducts involves the donation of a lone pair of electrons from the nitrogen atom to the empty p-orbital of a boron atom in the boroxine ring. This interaction leads to the formation of a coordinate covalent bond and a change in the hybridization of the boron atom from sp² to sp³.
Studies on the interaction of triphenylboroxine with 7-azaindole (B17877) have shown the formation of adducts characterized by both B-N interactions and hydrogen bonding between the N-H of the azaindole and an oxygen atom of the boroxine ring. nii.ac.jp The stability of such adducts is influenced by the basicity of the nitrogenous base and the Lewis acidity of the boroxine.
Influence of Substituent Effects on Lewis Acidity and Adduct Stability in Arylboroxines
The Lewis acidity of an arylboroxine is significantly influenced by the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups, such as the p-chloro substituent in this compound, are generally expected to increase the Lewis acidity of the boron center. libretexts.org This is due to the inductive effect of the halogen, which withdraws electron density from the aromatic ring and, consequently, from the boron atom, making it more electrophilic.
The acidity of the corresponding boronic acids, which is a measure of their Lewis acidity in aqueous media, provides insight into these substituent effects. The pKa of a boronic acid is related to the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species. A lower pKa value indicates a stronger Lewis acid. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds, can be used to quantify these electronic effects. The reaction constant (ρ) for the dissociation of phenylboronic acids is positive, indicating that electron-withdrawing groups increase acidity (lower pKa). mdpi.com
| Substituent (para-) | pKa | Hammett Constant (σp) |
|---|---|---|
| -OCH₃ | 9.15 | -0.27 |
| -CH₃ | 8.95 | -0.17 |
| -H | 8.83 | 0.00 |
| -Cl | 8.39 | 0.23 |
| -CF₃ | 7.85 | 0.54 |
| -NO₂ | 7.10 | 0.78 |
Data sourced from various studies on the acidity of phenylboronic acids. mdpi.comstackexchange.com
Catalytic Mechanisms and Reaction Kinetics Involving Boroxines
The Lewis acidic nature of arylboroxines allows them to function as catalysts in a variety of organic transformations, particularly in reactions that involve the activation of carbonyl groups or alcohols.
Arylboronic acids, and by extension arylboroxines, are known to catalyze dehydrative condensation reactions such as amidations and esterifications. The general mechanism for boronic acid-catalyzed amidation is thought to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid. This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with an amine to form the amide product, regenerating the boronic acid catalyst. The removal of water is often necessary to drive the equilibrium towards product formation.
The catalytic activity of an arylboroxine in such reactions is directly related to its Lewis acidity. A more Lewis acidic boroxine will more readily activate the carboxylic acid, leading to a faster reaction rate. Therefore, this compound, with its enhanced Lewis acidity due to the electron-withdrawing p-chloro substituents, is expected to be a more active catalyst for these types of transformations compared to unsubstituted triphenylboroxine.
Role as Lewis Acid Catalyst in Organic Transformations
Arylboroxines, including this compound, are recognized for their Lewis acidic character, which stems from the vacant p-orbital on each of the three boron atoms within the boroxine ring. This Lewis acidity allows them to act as catalysts in a variety of organic transformations by activating substrates. The electron-withdrawing nature of the chlorine atoms in the para position of the phenyl rings is expected to enhance the Lewis acidity of the boron centers compared to unsubstituted triphenylboroxine, making it a potentially more effective catalyst.
While specific studies detailing the catalytic applications of this compound are not extensively documented, the general reactivity of arylboroxines suggests its utility in reactions such as esterifications, amidation, and other condensation reactions. The mechanism of catalysis typically involves the coordination of a Lewis basic site on a substrate molecule (e.g., the oxygen of a carbonyl group) to one of the boron atoms of the boroxine ring. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack.
Computational studies on related tris(fluorophenyl)boranes have shown that the placement of halogen substituents on the aryl rings can significantly tune the Lewis acidity of the boron center. nih.gov By extension, the para-chloro substituents on this compound are anticipated to modulate its catalytic activity. The stability of arylboroxines is influenced by the electronic nature of the substituents, with electron-withdrawing groups generally affecting the equilibrium between the boroxine and the corresponding boronic acid in the presence of water. clockss.org
Table 1: Comparison of Calculated Lewis Acidities of Substituted Triarylboranes (Note: This table is illustrative and based on general principles and computational studies of related compounds, as specific experimental data for this compound is limited.)
| Compound | Substituent | Relative Lewis Acidity (Calculated) |
| Triphenylboroxine | -H | Baseline |
| Tris(p-tolyl)boroxine | -CH₃ | Lower |
| Tris(p-chlorophenyl)boroxine | -Cl | Higher |
| Tris(pentafluorophenyl)borane (B72294) | -F₅ | Significantly Higher |
Detailed Mechanistic Studies of Boron-Catalyzed Reactions
Detailed mechanistic investigations specifically for reactions catalyzed by this compound are scarce in the literature. However, the mechanisms of reactions catalyzed by other well-studied arylboranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), provide a valuable framework for understanding its potential modes of action. mdpi.com
For instance, in a catalyzed condensation reaction, the initial step is the reversible formation of a Lewis acid-base adduct between the boroxine and the substrate. This is followed by the rate-determining step, which could be the nucleophilic attack on the activated substrate. The catalyst is then regenerated in the final step. The kinetics of such reactions would be expected to show a dependence on the concentrations of the substrate, the nucleophile, and the boroxine catalyst.
The reversible nature of boroxine formation from the corresponding boronic acid is a key aspect of their chemistry. clockss.org In the presence of water, an equilibrium exists between this compound and 4-chlorophenylboronic acid. This equilibrium can influence the catalytic activity, as the boronic acid itself can also be catalytically active, albeit generally less so than the boroxine. The dehydration of boronic acids to form boroxines is an entropically favored process due to the release of water molecules. clockss.org
Transmetalation Processes in Cross-Coupling Reactions Facilitated by Arylboroxines
Arylboroxines, including this compound, serve as important reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. clockss.org In these reactions, the arylboroxine acts as a source of the aryl group that is transferred to the palladium center in a key step known as transmetalation.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves an oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
The transmetalation step with arylboroxines is thought to proceed through a "boronate" pathway. In this mechanism, a base (such as hydroxide (B78521) or alkoxide) coordinates to a boron atom of the boroxine, forming a more nucleophilic tetracoordinate boronate species. This activated boron compound then transfers an aryl group to the Pd(II) center.
A general representation of the transmetalation involving an arylboroxine is as follows:
Activation of the Boroxine: (ArBO)₃ + 3OH⁻ ⇌ 3[ArB(OH)₃]⁻
Transmetalation: R-Pd(II)-L₂-X + [ArB(OH)₃]⁻ → R-Pd(II)-L₂-Ar + [XB(OH)₃]⁻
Advanced Characterization Techniques and Computational Studies of Tris P Chlorophenyl Boroxin
Spectroscopic Analysis of Boroxine (B1236090) Structures
Spectroscopic techniques are fundamental to elucidating the molecular structure and bonding within tris(p-chlorophenyl)boroxin. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information on the atomic connectivity and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹¹B NMR each offer unique insights.
¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aromatic protons of the p-chlorophenyl groups. Due to the para-substitution pattern with two different groups (boron and chlorine), the spectrum typically displays a characteristic AA'BB' system, which often appears as a pair of doublets. researchgate.netfiveable.me The protons ortho to the boron atom are in a different chemical environment than those ortho to the chlorine atom, leading to distinct signals. The typical chemical shift for aryl protons is in the range of 6.5–8.0 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals are expected for the p-chlorophenyl ring due to molecular symmetry: one for the carbon atom bonded to boron (ipso-carbon), one for the carbon bonded to chlorine, and two for the remaining four aromatic carbons. Aromatic carbons generally resonate in the 120–170 ppm region. researchgate.net The carbon attached to the boron atom may show a broadened signal due to the quadrupolar nature of the boron nucleus.
¹¹B NMR: Boron-11 NMR is particularly diagnostic for boron-containing compounds. nsf.gov As a quadrupolar nucleus, ¹¹B signals are often broad. nd.edu For tricoordinate aryl boroxines, the ¹¹B chemical shift is typically observed around 30–33 ppm. sdsu.edu This downfield shift is characteristic of sp²-hybridized boron in a trigonal planar geometry. The specific chemical shift for this compound would be influenced by the electron-withdrawing nature of the chloro-substituents.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0 - 8.0 | Pair of Doublets (AA'BB' System) | Aromatic protons of the p-chlorophenyl ring. |
| ¹³C | ~120 - 150 | 4 Singlets | Signals for the ipso-carbon (C-B), C-Cl, and two other unique aromatic carbons. The C-B signal may be broad. |
| ¹¹B | ~29 - 33 | Singlet (Broad) | Characteristic for tricoordinate boron in an aryl boroxine. sdsu.edu |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the vibrational modes of functional groups within a molecule. For this compound, the IR spectrum is characterized by absorptions from both the central boroxine ring and the p-chlorophenyl substituents.
The most diagnostic peaks for the boroxine ring are the strong B-O asymmetric stretching vibrations, which typically appear in the 1300–1400 cm⁻¹ region. researchgate.net Out-of-plane vibrational modes for the boroxine ring can also be observed at lower frequencies, often around 700 cm⁻¹. researchgate.net
The p-chlorophenyl groups give rise to several characteristic bands:
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. vscht.cz
Aromatic C=C stretch: A series of bands in the 1400–1600 cm⁻¹ region. vscht.cz
C-Cl stretch: A strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹ for aryl chlorides.
The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the dehydration of the corresponding boronic acid to form the boroxine anhydride (B1165640). researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100 - 3000 | C-H Stretch | Aromatic Ring |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1400 - 1300 | B-O Asymmetric Stretch | Boroxine Ring |
| ~1100 - 1000 | C-Cl Stretch | Aryl Chloride |
| ~700 | B-O-B Out-of-Plane Bend | Boroxine Ring |
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray diffraction studies of triphenylboroxin reveal that the central B₃O₃ boroxine ring is nearly perfectly planar, resembling a regular hexagon with internal bond angles close to 120°. The planarity arises from the sp² hybridization of the boron and oxygen atoms. The three phenyl rings are typically twisted slightly out of the plane of the boroxine ring.
Key structural features of aryl boroxines include B-O bond lengths of approximately 1.38 Å and B-C bond lengths of about 1.55 Å. The B-O bond is shorter than a typical B-O single bond, indicating partial double bond character due to π-donation from the oxygen lone pairs into the vacant p-orbital of the boron atom.
The crystal packing of triphenylboroxine is influenced by intermolecular interactions. The structure often features stacking where the boroxine ring of one molecule is positioned between the phenyl rings of adjacent molecules, suggesting stabilizing π-π interactions.
| Parameter | Typical Value (from Triphenylboroxin) | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| B-O Bond Length | ~1.386 Å | |
| B-C Bond Length | ~1.546 Å | |
| O-B-O Angle | ~120° | |
| B-O-B Angle | ~120° |
Theoretical and Computational Chemistry for Boroxines
Computational methods, particularly those based on quantum mechanics, provide deep insights into the electronic structure, bonding, and reactivity of boroxine systems that complement experimental data.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to model the geometric and electronic properties of molecules like this compound. Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts. acs.org
For this compound, DFT can be used to:
Optimize the molecular geometry: Confirming the planarity of the boroxine ring and determining the dihedral angles of the p-chlorophenyl substituents.
Predict spectroscopic properties: Calculated IR frequencies and NMR chemical shifts can be compared with experimental data to confirm structural assignments. acs.org
Analysis of Bonding, Aromaticity, and Intermolecular Interactions
Computational analyses are crucial for understanding the nuanced bonding within the boroxine ring.
Bonding: The nature of the B-O bonds can be investigated using techniques like Natural Bond Orbital (NBO) analysis. These studies confirm that the B-O bond is not a simple single bond but possesses significant partial double bond character. This arises from the delocalization of electron density from the p-type lone pairs on the oxygen atoms into the formally empty p-orbital on the sp²-hybridized boron atoms. This pπ-pπ interaction contributes to the planarity and stability of the boroxine ring.
Aromaticity: Boroxines are isoelectronic with benzene, leading to questions about their potential aromaticity. The B₃O₃ ring contains 6 π-electrons (two from each oxygen atom) delocalized over the ring, formally satisfying Hückel's rule (4n+2, where n=1). Computational studies using methods such as Nucleus-Independent Chemical Shift (NICS) calculations suggest that the boroxine ring possesses a degree of weak π-aromaticity, contributing to its thermodynamic stability.
Intermolecular Interactions: DFT calculations can also model non-covalent interactions that govern the solid-state packing and solution-phase behavior. For this compound, these include π-π stacking interactions between the electron-rich phenyl rings and potential halogen bonding involving the chlorine atoms. These interactions are critical for designing materials with specific self-assembly properties.
Kinetic and Thermodynamic Studies of Boroxine Processes
The formation and dissociation of tris(p-chlorophenyl)boroxine, like other arylboroxines, are governed by kinetic and thermodynamic factors that dictate the position of the equilibrium between the boronic acid monomer and the boroxine trimer. These processes are crucial for understanding the stability and reactivity of this compound in various chemical environments.
The reversible dehydration of three equivalents of p-chlorophenylboronic acid to form one equivalent of tris(p-chlorophenyl)boroxine and three equivalents of water is the primary process of interest. The reaction can be represented as follows:
3 p-ClC₆H₄B(OH)₂ ⇌ (p-ClC₆H₄BO)₃ + 3 H₂O
Kinetic studies of boroxine formation reveal that the reaction is reversible at room temperature. researchgate.net The rate of both the forward (trimerization) and reverse (hydrolysis) reactions is influenced by factors such as solvent, temperature, and the concentration of water. The presence of electron-withdrawing substituents, such as the chloro group on the phenyl ring, can influence the Lewis acidity of the boron center and consequently affect the rates of these processes. clockss.org
Experimental determination of the thermodynamic parameters for the formation of a series of tris(4-substituted phenyl)boroxines, including the p-chloro derivative, has been carried out. These studies, often conducted using ¹H NMR spectroscopy to determine equilibrium concentrations, have elucidated the enthalpic and entropic contributions to the Gibbs free energy of the reaction. clockss.org
The formation of tris(p-chlorophenyl)boroxine is an endothermic process, meaning it requires an input of energy (positive ΔH). researchgate.net This enthalpic cost is associated with the breaking of B-O and O-H bonds in the boronic acid and the formation of new B-O bonds in the boroxine ring. However, the significant positive entropy change (ΔS) resulting from the release of water molecules counteracts the unfavorable enthalpy change. researchgate.net
A study by Tokunaga et al. provided specific thermodynamic values for the formation of tris(p-chlorophenyl)boroxine in deuterochloroform (CDCl₃) at 25°C. clockss.org These findings are summarized in the interactive data table below.
| Thermodynamic Parameter | Value | Unit |
| ΔG | 2.27 | kcal/mol |
| ΔH | 10.3 | kcal/mol |
| TΔS | 8.03 | kcal/mol |
| Keq | 0.0419 | M⁻² |
Data sourced from Tokunaga et al. (2002) for the reaction in CDCl₃ at 25°C. clockss.org
The positive Gibbs free energy (ΔG) indicates that under these specific conditions, the equilibrium lies towards the reactants (p-chlorophenylboronic acid). The equilibrium constant (Keq) being less than 1 further supports this. clockss.org The electron-withdrawing nature of the chlorine atom is suggested to accelerate the hydrolysis of the boroxine, contributing to the smaller equilibrium constant compared to derivatives with electron-donating groups. clockss.org
Computational studies have complemented these experimental findings, providing theoretical insights into the thermodynamics of boroxine formation. nih.gov Density functional theory (DFT) calculations have been employed to model the reaction pathway and calculate the energies of the species involved. These computational approaches have confirmed that the formation of arylboroxines is generally endothermic. nih.govresearchgate.net
Applications of Tris P Chlorophenyl Boroxin in Contemporary Chemical Science
Applications in Organic Synthesis
In the realm of organic synthesis, Tris(p-chlorophenyl)boroxin primarily serves as a convenient and stable surrogate for 4-chlorophenylboronic acid. Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxines, a process that is reversible upon exposure to water. This equilibrium allows for the use of the more stable boroxine (B1236090) as a source of the boronic acid in situ for various chemical transformations.
Catalysis of Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. While the reaction mechanistically involves the boronic acid, this compound can be effectively employed as the boronic acid precursor.
Under the basic conditions typically used for the Suzuki-Miyaura reaction, this compound undergoes hydrolysis to generate three equivalents of 4-chlorophenylboronic acid. This in situ generation of the reactive boronic acid species allows it to participate in the catalytic cycle. The transmetalation step, a key process in the Suzuki-Miyaura coupling, involves the transfer of the organic group (in this case, the p-chlorophenyl group) from the boron atom to the palladium center.
The use of this compound can offer advantages in terms of stability and handling compared to the corresponding boronic acid, which can be more sensitive to dehydration and decomposition over time.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction using an Aryl Boronic Acid Precursor
| Reactant 1 | Reactant 2 (from this compound) | Catalyst | Base | Solvent | Product |
| Aryl Halide/Triflate | 4-chlorophenylboronic acid | Pd(0) complex | Carbonate or Phosphate | Toluene (B28343), Dioxane, etc. | 4-chloro-biphenyl derivative |
Utilization in Multicomponent Reactions (e.g., Petasis Reaction)
The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the synthesis of substituted amines, including α-amino acids. Similar to its role in the Suzuki-Miyaura coupling, this compound can serve as a precursor to 4-chlorophenylboronic acid in this transformation.
The reaction proceeds through the formation of an α-amino-alkoxyborate intermediate, which then undergoes an intramolecular transfer of the p-chlorophenyl group from the boron to the carbon atom. The initial presence of water or the addition of a protic source facilitates the hydrolysis of this compound to the active boronic acid species required for the reaction to proceed.
Role as Boronic Acid Surrogates and Reagents
The function of this compound as a boronic acid surrogate is its most significant role in organic synthesis. Boronic acids can be challenging to purify and store due to their tendency to form boroxines. By storing and handling the compound in its more stable boroxine form, chemists can ensure a longer shelf-life and consistent reactivity. The boronic acid can then be readily generated when needed by simple hydrolysis. This approach simplifies synthetic procedures and improves the reliability of reactions that depend on the precise concentration of the boronic acid.
Applications in Materials Science
The rigid, planar, and threefold symmetric structure of the boroxine ring makes this compound an attractive building block in materials science for the creation of ordered, porous, and functional materials.
Construction of Covalent Organic Frameworks (COFs) and Supramolecular Architectures
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. Boroxine-linked COFs are among the earliest and most studied types of COFs. These materials are typically synthesized through the self-condensation of aromatic boronic acids, which dehydrate to form the characteristic six-membered boroxine rings that link the organic subunits.
This compound can be envisioned as a pre-formed node for the construction of such frameworks. By reacting polyfunctional boronic acids with linkers that can displace the p-chlorophenyl groups or by co-condensing it with other boronic acids, it is possible to incorporate the tris(p-chlorophenyl)boroxine unit into a larger COF structure. The p-chlorophenyl groups can also serve to functionalize the pores of the resulting COF.
In supramolecular chemistry, the reversible nature of the boroxine linkage can be exploited to create dynamic materials and self-healing polymers. The formation and cleavage of the B-O bonds in the boroxine ring can be controlled by external stimuli such as the presence of water, leading to the assembly and disassembly of supramolecular architectures.
Development of Functional Materials and Polymers through Boroxine Linkages
The incorporation of boroxine linkages into polymers can impart unique properties to the resulting materials. Boron-containing polymers are of interest for their potential applications in areas such as electronics, sensing, and catalysis. The presence of the boron atoms can influence the electronic properties of the polymer and provide sites for further functionalization.
By using this compound as a cross-linking agent or as a monomer in polymerization reactions, it is possible to create robust polymer networks with a high density of boroxine units. These materials can exhibit high thermal stability and can be designed to have specific functionalities by modifying the p-chlorophenyl groups.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Role of this compound | Resulting Material/Architecture | Key Feature |
| Covalent Organic Frameworks (COFs) | Trivalent building block/node | Boroxine-linked COFs | High porosity, crystallinity, and thermal stability |
| Supramolecular Chemistry | Dynamic covalent bonding unit | Self-healing polymers, stimuli-responsive materials | Reversible B-O bond formation |
| Functional Polymers | Monomer or cross-linker | Boron-containing polymers and networks | Tunable electronic properties and thermal stability |
Controlled Assembly and Nanostructure Fabrication
The controlled assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology, enabling the creation of materials with emergent properties. This compound, a planar, trigonal molecule, possesses inherent characteristics that make it a promising candidate for the bottom-up fabrication of ordered materials. The presence of chlorine atoms on the phenyl rings introduces specific electronic and steric influences that can direct supramolecular organization.
Research in this area has explored the use of arylboroxins in the formation of two-dimensional (2D) networks and covalent organic frameworks (COFs). The reversible nature of the B-O-B bonds in the boroxine ring allows for error correction during the self-assembly process, which is crucial for the formation of crystalline, ordered structures. While specific studies detailing the extensive use of this compound in nanostructure fabrication are still emerging, the principles governing the self-assembly of analogous phenylboronic acids and their corresponding boroxines provide a foundational understanding.
The table below summarizes key parameters and findings from studies on the use of arylboroxins in the fabrication of ordered nanostructures, which can be extrapolated to understand the potential of this compound in similar applications.
| Precursor Molecule | Resulting Nanostructure | Assembly Driving Force(s) | Key Findings & Potential Applications |
| Phenylboronic Acid | 2D Covalent Organic Framework (COF-1) | Dehydrative self-condensation | Formation of a porous, crystalline framework with potential for gas storage and separation. |
| Thieno[3,2-b]thiophene-2,5-diylbis(boronic acid) | 2D Thiophene-based COF | Condensation with hexa-hydroxytriphenylene | Creation of a semiconducting COF with potential applications in organic electronics. |
| 1,4-Benzenediboronic acid | 2D Boroxine-linked COF | Self-condensation | Development of a thermally stable, porous material for catalysis and molecular separation. |
This table presents data from related arylboronic acid systems to illustrate the potential applications of this compound in nanostructure fabrication, an area where direct research on this specific compound is not yet extensively published.
Development of Boron-Containing Heterocycles Utilizing Boroxine Chemistry
Boron-containing heterocycles are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Boroxines, including this compound, can serve as valuable precursors in the synthesis of these complex cyclic systems. The reactivity of the boroxine ring, which can be considered a cyclic anhydride (B1165640) of the corresponding boronic acid, allows for its participation in various cyclization and condensation reactions.
The general strategy for utilizing boroxines in heterocyclic synthesis involves their reaction with multifunctional nucleophiles. For instance, the reaction of a boroxine with a diol, diamine, or aminoalcohol can lead to the formation of five- or six-membered boron-containing heterocyclic rings. The p-chlorophenyl substituents on the boroxine ring can influence the reactivity and stability of both the starting material and the resulting heterocyclic product.
While specific, detailed research outlining the direct use of this compound as a starting material for a wide array of boron-containing heterocycles is limited in publicly available literature, the fundamental reactivity of boroxines suggests a high potential for such applications. The following table outlines representative transformations of arylboroxines into boron-containing heterocycles, providing a framework for potential synthetic routes involving this compound.
| Arylboroxine Reactant | Co-reactant | Resulting Heterocycle Class | Reaction Type | Potential Significance |
| Triphenylboroxin | Ethanolamine | 1,3,2-Oxazaborolidine derivative | Condensation | Building blocks for chiral catalysts and biologically active molecules. |
| Triphenylboroxin | 1,2-Benzenediamine | 1,3,2-Benzodiazaborole derivative | Condensation | Precursors for fluorescent sensors and organic light-emitting diodes (OLEDs). |
| Triphenylboroxin | Salicylaldehyde oxime | 1,3,2-Oxazaborinine derivative | Condensation/Cyclization | Scaffolds for novel pharmaceuticals and materials with interesting photophysical properties. |
This table illustrates general synthetic pathways from arylboroxines to boron-containing heterocycles. Direct experimental data for these specific reactions starting from this compound is not extensively documented in available research.
Future Perspectives and Research Challenges in Tris P Chlorophenyl Boroxin Chemistry
Exploration of New Catalytic Applications and Substrate Scope
Arylboroxines have been recognized as effective reagents in various transition-metal-catalyzed reactions. clockss.org A significant research avenue for Tris(p-chlorophenyl)boroxin lies in exploring its potential as a catalyst or reagent in novel organic transformations. The electron-withdrawing nature of the para-chloro substituent can modulate the reactivity of the boron center, potentially offering unique catalytic activities compared to other arylboroxines.
Future research should focus on evaluating this compound in established arylboroxine-mediated reactions. For instance, its efficacy in nickel-catalyzed additions to sulfinylamines for the synthesis of sulfinamides and related sulfur-containing compounds could be a promising area. acs.org Similarly, its application in rhodium-catalyzed olefinations of aliphatic aldehydes presents another opportunity. acs.org A key challenge will be to delineate how the electronic properties of the p-chlorophenyl group influence catalyst efficiency, reaction rates, and substrate tolerance compared to electron-donating or neutral arylboroxines.
Furthermore, expanding the substrate scope is a critical challenge. Investigations could target complex molecular scaffolds and traditionally unreactive partners. The transition-metal-free construction of C(sp²)–N bonds using arylboroxines and O-benzoyl hydroxylamines is an environmentally friendly approach where this compound could be tested for its reactivity and scope. organic-chemistry.org
| Reaction Type | Catalyst System (Example) | Potential Substrates | Research Question |
|---|---|---|---|
| Sulfinamide Synthesis | Ni(II)/Bipyridine Ligand | Aryl/Heteroaryl Amines, TrNSO | How does the chloro-substituent affect reaction yield and functional group tolerance? |
| Aldehyde Olefination | [Rh(cod)OH]₂ | Aliphatic Aldehydes | Can this compound improve efficiency or alter selectivity in aryl olefin construction? acs.org |
| C-N Bond Formation | Transition-Metal-Free | O-Benzoyl Hydroxylamines | Is the reaction feasible and efficient for producing various aromatic amines? organic-chemistry.org |
| Suzuki-Miyaura Coupling | Palladium/Nickel Catalysts | Aryl Halides, Purine Derivatives | Does it serve as a superior aryl source compared to the corresponding boronic acid? chem-soc.si |
Advanced Materials Design and Engineering via Boroxine (B1236090) Building Blocks
The self-assembly properties and reversible covalent nature of the boroxine ring make it an exceptional building block for advanced materials. clockss.org this compound is a prime candidate for constructing novel Covalent Organic Frameworks (COFs), liquid crystals, and self-healing materials.
The incorporation of this compound into COFs could yield materials with tailored electronic properties and enhanced stability. The chlorine atoms can influence the framework's porosity, gas sorption capabilities, and potential for post-synthetic modification. rsc.orgrsc.org A significant research challenge is to develop synthetic protocols that yield highly crystalline, porous COFs from this precursor.
Beyond COFs, the design of discotic liquid crystals using this compound as a core is a fascinating prospect. While tris(alkoxyphenyl)boroxines have been investigated for mesomorphic properties, the introduction of halogen atoms could lead to new liquid crystalline phases with unique optical or electronic characteristics. mdpi.com Another innovative direction is the creation of stimuli-responsive materials. The hydrolysis of the boroxine ring can be manipulated by humidity, leading to structural transformations from nanotubes to nanosheets, which can be harnessed for controlled-release applications. advancedsciencenews.com The presence of the chloro-substituent may alter the kinetics of this hydrolysis, offering a new handle for tuning release profiles.
| Material Type | Key Feature | Potential Application | Research Challenge |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Halogen functionality, tunable electronics | Gas storage, catalysis, photocatalysis rsc.org | Achieving high crystallinity and porosity |
| Liquid Crystals | Anisotropic self-assembly | Organic electronics, sensors mdpi.com | Inducing and controlling mesophase formation |
| Controlled-Release Systems | Humidity-responsive B-O bonds | Drug delivery, cosmetics advancedsciencenews.com | Tuning hydrolysis kinetics for predictable release |
| Self-Healing Polymers | Reversible boroxine formation | Durable coatings, recyclable thermosets | Optimizing dynamic bond exchange for efficient healing |
Mechanistic Refinements and Theoretical Advancements for Substituted Boroxines
A fundamental understanding of the structure-property relationships in this compound is crucial for its rational application. The interplay between the electron-withdrawing chloro groups and the electron-deficient boron centers governs the compound's stability, Lewis acidity, and reactivity.
Future research must employ a combination of advanced spectroscopic techniques and computational modeling to refine our mechanistic understanding. Theoretical studies, particularly using Density Functional Theory (DFT), can provide insights into the electronic structure, bond angles, and aromaticity of the boroxine ring. units.itnih.gov These calculations can predict how the p-chloro substituent affects the molecule's geometry and frontier molecular orbitals, which is critical for predicting its behavior in catalytic cycles and material formation. rsc.org
Experimental studies should focus on the thermodynamics of boroxine formation and its stability against hydrolysis. NMR spectroscopy can be used to study the equilibrium between this compound and its corresponding boronic acid in the presence of water. clockss.org Comparative studies with other para-substituted arylboroxines will be essential to build a comprehensive model of electronic effects. For instance, studies have shown that electron-donating groups tend to stabilize the boroxine ring, suggesting that this compound might have a different stability profile. clockss.orgnih.gov
Sustainable Synthesis and Green Chemistry Approaches in Boroxine Preparation
The traditional synthesis of boroxines involves the dehydration of boronic acids, often requiring high temperatures under vacuum or the use of chemical drying agents, which can be energy-intensive and generate waste. wikipedia.org A key challenge for the future is the development of sustainable and green synthetic routes to this compound.
Mechanochemistry, or ball milling, has emerged as a powerful green chemistry tool that can promote reactions in the solid state with minimal or no solvent. This technique has been successfully applied to the rapid, room-temperature synthesis of boroxine-linked COFs, significantly reducing solvent use and reaction times compared to traditional solvothermal methods. researchgate.netnih.gov Applying mechanochemical principles to the synthesis of this compound from 4-chlorophenylboronic acid is a highly promising research direction.
Other green approaches to explore include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of greener solvents like ethanol. nih.gov The development of catalytic dehydration methods would also represent a significant advancement. The goal is to create synthetic protocols that adhere to the principles of green chemistry by improving atom economy, reducing energy consumption, and minimizing waste generation. rsc.org
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thermal Dehydration | High temperature, high vacuum | Simple procedure | High energy consumption, not suitable for sensitive substrates |
| Solvothermal Synthesis (for COFs) | High temperature, pressurized solvent | Can yield crystalline materials openreview.net | Long reaction times, high energy, solvent waste |
| Mechanochemical Synthesis | Room temperature, ball milling | Rapid, solvent-free, quantitative yield, scalable nih.gov | Requires specialized equipment |
| Microwave-Assisted Synthesis | Elevated temperature, microwave irradiation | Very short reaction times nih.gov | May require specific solvents, potential for localized overheating |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tris(P-chlorophenyl)boroxin, and how can reaction conditions be optimized for higher yields?
- Methodology : this compound can be synthesized via two primary routes:
- Route 1 : Reacting boron trihalides (e.g., BCl₃) with p-chlorophenyl Grignard reagents (e.g., p-ClC₆H₄MgX) under anhydrous conditions. Stoichiometric ratios (e.g., 1:3 boron-to-aryl halide) and controlled reflux temperatures (60–80°C in THF) are critical to minimize side products .
- Route 2 : Condensation of p-chlorophenylboronic acid under dehydrating conditions (e.g., azeotropic removal of water using toluene). Catalytic acids (e.g., H₂SO₄) accelerate cyclization into boroxine .
Q. Which spectroscopic techniques are most reliable for characterizing this compound purity and structure?
- Methodology :
- <sup>11</sup>B NMR : Detects boroxine rings (δ ~18–22 ppm) and distinguishes them from boronic acid byproducts (δ ~28–32 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 365.71 for C₁₈H₁₂B₃Cl₃O₃) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation of the trigonal planar boroxine ring .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Precautions : Use fume hoods, nitrile gloves, and sealed containers to avoid inhalation/contact. Boroxins are moisture-sensitive; store under inert gas (Ar) with desiccants. Waste disposal must follow OSHA guidelines for organoboron compounds .
Advanced Research Questions
Q. How does the Lewis acidity of this compound compare to fluorinated analogs in activating soft nucleophiles (e.g., alkynes, hydrides)?
- Methodology :
- Titration Studies : Use Gutmann-Beckett method with Et₃PO to quantify Lewis acidity (AN values). Chlorophenyl groups are less electron-withdrawing than fluorophenyl, leading to lower acidity than B(C₆F₅)₃ .
- Kinetic Analysis : Compare catalytic efficiency in hydrosilylation reactions. Chlorophenyl boroxins exhibit moderate activation of Si-H bonds (TOF ~50–100 h⁻¹) vs. B(C₆F₅)₃ (TOF >500 h⁻¹) .
Q. What strategies mitigate equilibrium shifts between boroxine and boronic acid during cross-coupling reactions?
- Methodology :
- Dehydration Techniques : Use molecular sieves or azeotropic drying to shift equilibrium toward boroxine, enhancing reactivity in Suzuki-Miyaura couplings .
- Additives : Introduce mild bases (e.g., K₂CO₃) to sequester water, preventing reversion to boronic acid. Optimize solvent polarity (e.g., DMF > THF) to stabilize boroxine .
Q. Can computational models predict the catalytic activity of this compound in asymmetric transformations?
- Methodology :
- DFT Calculations : Model transition states (e.g., in allylation reactions) to assess steric/electronic effects of chloro substituents. Chlorine’s +M effect may reduce electrophilicity at boron vs. fluorine .
- Docking Studies : Simulate interactions with chiral ligands (e.g., BINOL) to design enantioselective catalysts. Correlate computational enantiomeric excess (ee) with experimental results .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported catalytic efficiencies of this compound across studies?
- Analysis :
- Variable Purity : Impurities (e.g., residual boronic acid) reduce catalytic activity. Standardize purity checks via <sup>11</sup>B NMR and elemental analysis .
- Solvent Effects : Reactivity in polar aprotic solvents (e.g., DCM) may differ from nonpolar media (toluene). Replicate conditions from literature for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

